Cas no 2227760-50-9 (methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate)

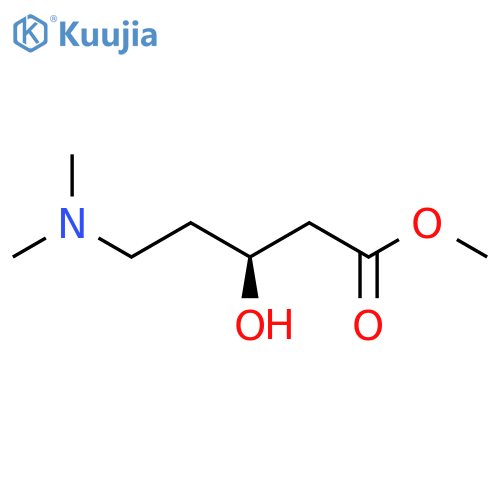

2227760-50-9 structure

商品名:methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate

- EN300-1768066

- 2227760-50-9

-

- インチ: 1S/C8H17NO3/c1-9(2)5-4-7(10)6-8(11)12-3/h7,10H,4-6H2,1-3H3/t7-/m0/s1

- InChIKey: AYXOTZCJIWZPRW-ZETCQYMHSA-N

- ほほえんだ: O[C@H](CC(=O)OC)CCN(C)C

計算された属性

- せいみつぶんしりょう: 175.12084340g/mol

- どういたいしつりょう: 175.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 49.8Ų

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1768066-0.5g |

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |

2227760-50-9 | 0.5g |

$1591.0 | 2023-09-20 | ||

| Enamine | EN300-1768066-0.1g |

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |

2227760-50-9 | 0.1g |

$1459.0 | 2023-09-20 | ||

| Enamine | EN300-1768066-2.5g |

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |

2227760-50-9 | 2.5g |

$3249.0 | 2023-09-20 | ||

| Enamine | EN300-1768066-0.25g |

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |

2227760-50-9 | 0.25g |

$1525.0 | 2023-09-20 | ||

| Enamine | EN300-1768066-5.0g |

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |

2227760-50-9 | 5g |

$4806.0 | 2023-06-03 | ||

| Enamine | EN300-1768066-5g |

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |

2227760-50-9 | 5g |

$4806.0 | 2023-09-20 | ||

| Enamine | EN300-1768066-1g |

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |

2227760-50-9 | 1g |

$1658.0 | 2023-09-20 | ||

| Enamine | EN300-1768066-1.0g |

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |

2227760-50-9 | 1g |

$1658.0 | 2023-06-03 | ||

| Enamine | EN300-1768066-10.0g |

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |

2227760-50-9 | 10g |

$7128.0 | 2023-06-03 | ||

| Enamine | EN300-1768066-0.05g |

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |

2227760-50-9 | 0.05g |

$1393.0 | 2023-09-20 |

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

2227760-50-9 (methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate) 関連製品

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量